Betulinic Acid

Beschreibung

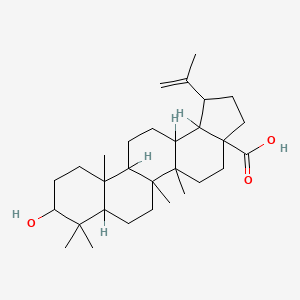

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-FZFNOLFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861974 |

Source

|

| Record name | Betulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

472-15-1 |

Source

|

| Record name | Betulinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, (3β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETULINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G6A18707N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 - 318 °C |

Source

|

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Betulinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic acid, a pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom. It presents quantitative data on its concentration in various plant materials, details established experimental protocols for its extraction and quantification, and illustrates key signaling pathways modulated by its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is widely distributed throughout the plant kingdom, having been identified in numerous plant families. However, its concentration varies significantly between species and even within different parts of the same plant.

Primary Natural Sources

The most prominent and commercially viable sources of this compound are trees of the Betula genus, commonly known as birch trees. The outer bark of these trees is particularly rich in this compound and its precursor, betulin (B1666924).[1][2][3] Other significant sources include species from the Ziziphus genus, which are found in warm and subtropical regions.[4][5]

Distribution in the Plant Kingdom

Beyond the Betulaceae and Rhamnaceae families, this compound has been isolated from a wide array of other plant families. These include, but are not limited to, Ebenaceae, Lamiaceae, and Dilleniaceae.[6] Its presence has been documented in various plant parts, including the bark, leaves, fruits, and seeds.[6]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in plant materials can be influenced by factors such as the specific species, geographical location, and the time of harvest. The following tables summarize quantitative data from various studies.

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Betula pendula | Bark | 12.78 ± 1.26 | [1][2][7][8] |

| Betula pendula | Bark | 10.60 ± 0.97 | [1][2][7][8] |

| Curtisia dentata | Stem-bark | 0.046 - 0.291 | [9] |

| Plant Species | Plant Part | Extraction Method | Concentration (ppm) | Reference |

| Ziziphus jujuba | Seeds & Leaves | Microwave-assisted | up to 61.81 | [4] |

| Ziziphus jujuba | Seeds & Leaves | Ultrasonic-assisted | up to 48.52 | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials.

Extraction of this compound

3.1.1. Soxhlet Extraction (General Protocol)

Soxhlet extraction is a classical and widely used method for the exhaustive extraction of phytochemicals from solid matrices.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

-

Solvent: Ethanol (95%) is a commonly used and effective solvent for the extraction of triterpenoids.[10] Other organic solvents such as methanol, ethyl acetate, and dichloromethane (B109758) can also be used.[10][11]

-

Procedure:

-

Air-dry the plant material (e.g., birch bark) at room temperature and grind it into a fine powder.

-

Place a known quantity of the powdered plant material (e.g., 10-20 g) into a cellulose (B213188) thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the extraction solvent (e.g., 250 mL of 95% ethanol).

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.

-

Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), during which the solvent will continuously cycle through the plant material.

-

After extraction, cool the apparatus and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

3.1.2. Ultrasonic-Assisted Extraction (UAE)

UAE is a more rapid and efficient extraction method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Apparatus: Ultrasonic bath or probe sonicator, flask.

-

Solvent: Ethanol (95%) or other suitable organic solvents.

-

Procedure:

-

Place a known quantity of the powdered plant material (e.g., 1 g) in a flask.

-

Add a specific volume of the extraction solvent (e.g., 25 mL of 95% ethanol).

-

Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

After sonication, filter the mixture to separate the extract from the plant residue.

-

The extraction can be repeated on the residue to ensure completeness.

-

Combine the filtrates and concentrate under reduced pressure.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive analytical technique for the separation, identification, and quantification of individual components in a mixture.

-

Instrumentation: HPLC system equipped with a pump, injector, column oven, and a UV or PDA detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. For instance, an isocratic mobile phase of acetonitrile:water (86:14, v/v) has been successfully used.[10] The mobile phase can be modified with acids like acetic acid to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 210 nm is suitable for the quantification of this compound.[12]

-

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent like methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the crude plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the calibration curve.

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer and anti-inflammatory activities.

This compound-Induced Apoptosis Signaling Pathway

This compound is known to induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway.

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt pathway and promoting the mitochondrial release of cytochrome c.[13][14]

This compound Anti-Inflammatory Signaling Pathway

This compound exhibits anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.

Caption: this compound inhibits inflammation by blocking the activation and nuclear translocation of NF-κB.[15][16][17]

General Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Caption: A generalized workflow for the analysis of this compound from plant sources.

Conclusion

This compound remains a compound of significant interest for its therapeutic potential. This guide has provided a consolidated resource on its natural occurrence, quantitative distribution, and analytical methodologies. The detailed protocols and pathway diagrams are intended to facilitate further research and development of this compound-based therapeutics. As research continues, a deeper understanding of its pharmacological mechanisms and the development of more efficient extraction and synthesis methods will be crucial for its successful clinical application.

References

- 1. notulaebotanicae.ro [notulaebotanicae.ro]

- 2. notulaebotanicae.ro [notulaebotanicae.ro]

- 3. horizonepublishing.com [horizonepublishing.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. notulaebotanicae.ro [notulaebotanicae.ro]

- 8. [PDF] Evaluation of Betulin and this compound Content in Birch Bark from Different Forestry Areas of Western Carpathians | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of betulin and this compound in white birch bark using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nstchemicals.com [nstchemicals.com]

- 12. omicsonline.org [omicsonline.org]

- 13. This compound induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Anti-Inflammatory Activities of this compound: A Review [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Betulinic Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid, a pentacyclic triterpenoid (B12794562), has garnered significant attention within the scientific community for its promising pharmacological activities, including potent anti-cancer and anti-HIV properties.[1] Found in a variety of plant species, its concentration is particularly high in the bark of birch trees (Betula spp.).[2][3] However, the low natural abundance and challenges in chemical synthesis have spurred interest in understanding and engineering its biosynthetic pathway for sustainable production. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the core enzymatic steps, quantitative data, and key experimental protocols for its study.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256), and culminates in a series of oxidative modifications. The pathway can be broadly divided into two key stages: the formation of the pentacyclic triterpene skeleton and the subsequent functional modifications.

Upstream Pathways: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The journey to this compound begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to synthesize these five-carbon building blocks:

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway starts from acetyl-CoA.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials.

While both pathways produce IPP and DMAPP, the MVA pathway is generally considered the primary source of precursors for cytosolic triterpenoid biosynthesis, including this compound.

From IPP and DMAPP, farnesyl pyrophosphate (FPP) is synthesized by farnesyl pyrophosphate synthase (FPPS). Two molecules of FPP are then condensed to form squalene by squalene synthase (SQS). Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE), the direct precursor for the cyclization step.

Core Pathway: From 2,3-Oxidosqualene to this compound

The central part of the this compound biosynthesis pathway involves two main enzymatic reactions:

-

Cyclization: Lupeol (B1675499) synthase (LUS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, lupeol. This is a critical branching point in triterpenoid biosynthesis, as other OSCs can produce different triterpene skeletons like β-amyrin and α-amyrin, the precursors to oleanolic acid and ursolic acid, respectively.

-

Oxidation: The C-28 methyl group of lupeol undergoes a three-step oxidation to a carboxylic acid, yielding this compound. This series of reactions is catalyzed by a multifunctional cytochrome P450 monooxygenase belonging to the CYP716A subfamily.[4][5] The intermediates in this process are betulin (B1666924) (diol) and betulinic aldehyde.

References

betulinic acid chemical structure and properties

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid, a pentacyclic triterpenoid (B12794562) naturally occurring in the bark of several plant species, most notably the white birch (Betula pubescens), has emerged as a compound of significant interest in the scientific and medical communities.[1] Its diverse pharmacological profile, including potent anticancer, anti-inflammatory, and antiviral properties, positions it as a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound, with a focus on its mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Chemical Structure and Identification

This compound is a lupane-type triterpenoid characterized by a pentacyclic skeleton. Its systematic IUPAC name is (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-1-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-1-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid[1][2] |

| CAS Number | 472-15-1[1][3][4] |

| Molecular Formula | C₃₀H₄₈O₃[1][3][5] |

| Canonical SMILES | CC(=C)C1CCC2(C(C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C1)C(=O)O[2] |

| InChI | InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1[2] |

| InChIKey | QGJZLNKBHJESQX-FZFNOLFKSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 456.71 g/mol [1][3] |

| Melting Point | 295-298 °C (decomposes)[2][3][6] |

| Appearance | White to off-white solid; colorless needles[2][3] |

| Solubility | Soluble in DMSO (up to 25 mg/mL) and Ethanol (B145695) (up to 25 mg/mL).[3][6] Limited solubility in methanol, chloroform, and ether. Low solubility in water and petroleum ether.[7] |

| pKa (Strongest Acidic) | 4.75[8] |

| logP | 5.34[8] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a wide range of biological activities, which are attributed to its ability to modulate multiple cellular signaling pathways.

Anticancer Activity

The anticancer properties of this compound are the most extensively studied. It has demonstrated cytotoxicity against a variety of cancer cell lines, including melanoma, neuroblastoma, and various carcinomas.[4] A key feature of its anticancer activity is its ability to induce apoptosis in tumor cells with minimal toxicity to normal cells.[4]

The primary mechanism of this compound-induced apoptosis is through the mitochondrial pathway .[9] This involves the direct permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO into the cytosol.[10] This process is often independent of the p53 tumor suppressor protein.[1]

Several signaling pathways are implicated in the anticancer effects of this compound:

-

PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[8] Inhibition of this pathway can lead to the induction of autophagy-mediated apoptosis.[8]

-

NF-κB Pathway: this compound can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.[6]

-

Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[3]

Table 3: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Melanoma (518A2) | Melanoma | 9.44 - 10.83 |

| Lung Carcinoma (A549) | Lung Cancer | 1.5 - 4.2[1] |

| Breast Cancer (MCF-7) | Breast Cancer | 9.44 - 10.83 |

| Ovarian Cancer (A2780) | Ovarian Cancer | 1.8 - 4.5[1] |

| Cervical Cancer (A431) | Cervical Cancer | 1.8[1] |

| Colon Carcinoma (HT-29) | Colon Cancer | 9.44 - 10.83 |

| Prostate Cancer (PC-3) | Prostate Cancer | ~2-5 |

| Leukemia (MV4-11) | Leukemia | ~2-5 |

| Neuroblastoma | Neuroblastoma | 14 - 17 µg/mL[1] |

| Medulloblastoma | Medulloblastoma | 3 - 13.5 µg/mL[1] |

| Glioblastoma | Glioblastoma | 2 - 17 µg/mL[1] |

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][11]

-

Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[6][11]

-

COX-2 Inhibition: this compound can also suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6]

Table 4: Anti-inflammatory Activity of this compound

| Assay | Model | Effect | IC₅₀ / Dose |

| IL-6 Release Inhibition | LPS-induced in macrophages | Inhibition of IL-6 release | 21 µM[1] |

| T-cell Proliferation | Phytohemagglutinin-stimulated T-cells | Suppression of proliferation | > 50 µg/mL[1] |

| Paw Edema | Carrageenan-induced in mice | Reduction of paw edema | 10 mg/kg (oral)[12] |

Antiviral Activity

This compound and its derivatives have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

-

HIV Maturation Inhibition: Derivatives of this compound, such as bevirimat, have been developed as HIV maturation inhibitors.[13] They act by blocking the final step in the processing of the Gag polyprotein, specifically the cleavage of the capsid precursor (CA-SP1) to the mature capsid protein (CA), resulting in the production of non-infectious viral particles.[14]

-

Inhibition of HIV Entry: Some derivatives of this compound have also been shown to inhibit the entry of HIV into host cells.[15]

Table 5: Antiviral Activity of this compound and its Derivatives

| Virus | Compound | Mechanism | EC₅₀ / IC₅₀ |

| HIV-1 | This compound | Inhibition of replication | EC₅₀: 1.4 µM[12] |

| HIV-1 | Bevirimat | Maturation inhibitor | IC₉₀: 22.1 ng/mL[14] |

| Herpes Simplex Virus Type 2 (HSV-2) | This compound | Inhibition of replication | IC₅₀: 1.6 µM[3] |

| Dengue Virus 2 (DENV2) | This compound | Inhibition of replication | IC₅₀: 0.8038 - 3.224 µM[12] |

Experimental Protocols

Extraction of this compound from Birch Bark (Soxhlet Extraction)

This protocol describes a standard laboratory procedure for the extraction of this compound from dried birch bark.

Materials:

-

Dried and powdered white birch bark

-

95% Ethanol

-

Soxhlet apparatus (including round-bottom flask, extractor, and condenser)

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Procedure:

-

Place approximately 20-30 g of powdered birch bark into a thimble made from thick filter paper.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 250-300 mL of 95% ethanol.

-

Assemble the Soxhlet apparatus and place the distilling flask in the heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble of solid.

-

Once the chamber is almost full, the solvent is automatically emptied by a siphon side arm, with the extracted compounds, back down to the distillation flask.

-

Allow this cycle to repeat for approximately 6-8 hours.

-

After extraction, cool the apparatus and remove the flask containing the ethanol extract.

-

Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

-

The crude extract can be further purified by recrystallization or column chromatography.

Synthesis of this compound from Betulin (B1666924) (Jones Oxidation)

This two-step protocol outlines the synthesis of this compound from its precursor, betulin, via oxidation.[16]

Materials:

-

Betulin

-

Jones reagent (Chromium trioxide in sulfuric acid and acetone)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Tetrahydrofuran (THF)

-

Appropriate glassware for organic synthesis

Procedure:

Step 1: Oxidation of Betulin to Betulonic Acid

-

Dissolve betulin in acetone at 0°C.

-

Slowly add Jones reagent to the solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding isopropanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude betulonic acid.

Step 2: Reduction of Betulonic Acid to this compound

-

Dissolve the crude betulonic acid in THF.

-

Add sodium borohydride to the solution in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully add water to quench the excess NaBH₄.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain crude this compound.

-

Purify the product by recrystallization or column chromatography.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Gently mix to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6]

Conclusion

This compound is a natural product with a remarkable spectrum of biological activities, making it a highly promising candidate for drug development. Its well-defined chemical structure and multifaceted mechanisms of action, particularly in the realms of oncology, inflammation, and virology, provide a solid foundation for further investigation. The detailed protocols and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Continued exploration of its structure-activity relationships and the development of novel derivatives are likely to yield new and effective therapeutic agents for a range of human diseases.

References

- 1. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ionic derivatives of this compound exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and this compound Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Strategies towards the Synthesis of this compound and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anti-HIV activity of bi-functional this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

Betulinic Acid: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betulinic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising candidate in oncology due to its potent and selective cytotoxic effects against a variety of cancer cell lines.[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its ability to induce apoptosis through the mitochondrial pathway, modulate key signaling cascades, and arrest the cell cycle in cancerous cells.[1][3] Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.

Core Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

The primary anticancer mechanism of this compound is the induction of apoptosis, or programmed cell death, predominantly through the intrinsic mitochondrial pathway.[1][2] This process is often independent of p53 and CD95 (APO-1/Fas) signaling, suggesting its potential efficacy in tumors with mutations in these common pathways.[4][5]

This compound directly targets the mitochondria, leading to a cascade of events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): It triggers the permeabilization of the outer mitochondrial membrane.[6][7]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): This leads to a loss of the electrochemical gradient across the inner mitochondrial membrane.[3][5]

-

Release of Pro-apoptotic Factors: The compromised mitochondrial integrity results in the release of cytochrome c and Second Mitochondria-derived Activator of Caspase (Smac)/DIABLO into the cytosol.[3][8]

-

Caspase Activation: Cytosolic cytochrome c, in conjunction with Apoptotic protease-activating factor 1 (Apaf-1), activates caspase-9, an initiator caspase.[3][9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7.[3][9] This culminates in the cleavage of cellular substrates like Poly (ADP-ribose) Polymerase (PARP), a hallmark of apoptosis.[3][5]

Signaling Pathway Diagram: Mitochondrial Apoptosis

Caption: this compound induces mitochondrial-mediated apoptosis.

Modulation of Key Signaling Pathways

This compound's anticancer activity is further amplified by its ability to modulate several critical signaling pathways that govern cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The role of this compound in the Nuclear Factor-kappa B (NF-κB) pathway is complex and appears to be cell-type specific. While some studies report that this compound can activate NF-κB, which in some cases promotes apoptosis[10], other research indicates that it can inhibit constitutive and TNFα-induced NF-κB activation in cancer cells like prostate cancer.[11][12] This inhibition is mediated through the suppression of IκBα kinase (IKK) activity, leading to decreased phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[11][13]

Signaling Pathway Diagram: NF-κB Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

This compound has been shown to suppress both constitutive and inducible Signal Transducer and Activator of Transcription 3 (STAT3) activation in various cancer cells, including multiple myeloma and prostate cancer.[14][15] It achieves this by inhibiting the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[14][16] Furthermore, this compound can induce the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[14][17] The downregulation of STAT3 activity leads to the reduced expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, as well as proteins involved in proliferation such as cyclin D1.[16][17]

Signaling Pathway Diagram: STAT3 Inhibition

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

PI3K/Akt/mTOR Pathway

This compound can also induce apoptosis by downregulating the expression of molecules in the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound promotes apoptosis in cancer cells.[18] In some cancers, like hepatocellular carcinoma, this compound-induced apoptosis is mediated through the suppression of the PI3K/AKT/mTOR signaling pathway.[18]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G2/M phase.[3] This is associated with the downregulation of key cell cycle regulatory proteins such as cyclin A and cyclin B1, and the upregulation of the cyclin-dependent kinase inhibitor p21.[3][19]

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another important mechanism by which this compound exerts its anticancer effects.[3] Increased intracellular ROS levels can lead to oxidative stress, which in turn can trigger mitochondrial dysfunction and apoptosis.[3][4] The pro-apoptotic effects of this compound can often be reversed by ROS scavengers, highlighting the critical role of ROS in its mechanism of action.[3]

Quantitative Data

The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MV4-11 | Leukemia | 18.16 | Not Specified | [9] |

| A549 | Lung | 15.51 | Not Specified | [9] |

| PC-3 | Prostate | 32.46 | Not Specified | [9] |

| MCF-7 | Breast | 38.82 | Not Specified | [9] |

| MDA-MB-231 | Triple Negative Breast Cancer | 17.21 ± 0.86 | 48 | [20] |

| CL-1 | Canine Mammary Cancer | 23.50 | Not Specified | [21] |

| CLBL-1 | Canine Mammary Cancer | 18.2 | Not Specified | [21] |

| D-17 | Canine Osteosarcoma | 18.59 | Not Specified | [21] |

| 257P | Human Gastric Carcinoma | 2.01 - 6.16 | Not Specified | [22] |

| 181P | Human Pancreatic Carcinoma | 3.13 - 7.96 | Not Specified | [22] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.[23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[24]

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).[24]

-

After treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[24]

-

Incubate the plate for 1.5 hours at 37°C.[24]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[24]

-

Incubate for 15 minutes at 37°C with shaking.[24]

-

Measure the absorbance at 492 nm using a microplate reader.[24]

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[25]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[25]

Procedure:

-

Seed 1 x 10^6 cells in a T25 flask and treat with this compound for the desired time.[25]

-

Harvest both floating and adherent cells and wash them twice with cold PBS.[25]

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI to 100 µL of the cell suspension.[25][26]

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Interpretation:

-

Annexin V-negative/PI-negative: Live cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

-

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in the apoptotic pathways.[27][28]

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[29]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[29]

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.[29]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[29]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-STAT3, STAT3) overnight at 4°C.[29]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[30]

Experimental Workflow Diagram

Caption: General workflow for studying this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action, primarily centered on the induction of mitochondrial-mediated apoptosis. Its ability to modulate key signaling pathways like NF-κB, STAT3, and PI3K/Akt further underscores its therapeutic promise. The selectivity of this compound for cancer cells over normal cells presents a favorable therapeutic window.[1][2]

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the mitochondria.

-

Investigating the synergistic effects of this compound with conventional chemotherapeutic agents and targeted therapies.[8]

-

Developing novel drug delivery systems to enhance the bioavailability and in vivo efficacy of this compound.

-

Conducting comprehensive preclinical and clinical trials to validate its therapeutic potential in various cancer types.

This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the study and application of this compound in the fight against cancer.

References

- 1. This compound for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound triggers CD95 (APO-1/Fas)- and p53-independent apoptosis via activation of caspases in neuroectodermal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting mitochondrial apoptosis by this compound in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitization for Anticancer Drug-Induced Apoptosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound as new activator of NF-kappaB: molecular mechanisms and implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. This compound Suppresses STAT3 Activation Pathway Through Induction of Protein Tyrosine Phosphatase SHP-1 in Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suppression of STAT3 and HIF-1 Alpha Mediates Anti-Angiogenic Activity of this compound in Hypoxic PC-3 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchwithrowan.com [researchwithrowan.com]

- 18. This compound induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Antitumor Activity of this compound and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]

- 22. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and this compound Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 27. Apoptosis western blot guide | Abcam [abcam.com]

- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

The Dawn of a Targeted Anticancer Agent: A Technical Guide to the Discovery of Betulinic Acid

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern oncological research. In this context, natural products have historically served as a rich reservoir of bioactive compounds with therapeutic potential. Among these, betulinic acid, a pentacyclic triterpene found in the bark of several plant species, notably the white birch (Betula pubescens), has emerged as a promising candidate.[1][2] Its journey from a natural compound to a potential anticancer therapeutic is a compelling narrative of scientific discovery, driven by rigorous investigation into its unique mechanism of action. This technical guide provides a comprehensive overview of the discovery of this compound as an anticancer agent, with a focus on its core mechanisms, the experimental protocols used to elucidate them, and the quantitative data that underscore its potential.

The Discovery of a Selective Cytotoxic Agent

This compound was first identified as a selective inhibitor of human melanoma in 1995.[1][3] Bioassay-guided fractionation of plant extracts revealed its potent cytotoxic activity against melanoma cells, while exhibiting significantly lower toxicity towards normal cells. This selective action against malignant cells is a critical attribute for any potential anticancer drug, promising a wider therapeutic window and reduced side effects.[4] Subsequent research has expanded the spectrum of its anticancer activity to include neuroblastoma, glioblastoma, medulloblastoma, Ewing's sarcoma, leukemia, and various carcinomas, including those of the head and neck, colon, breast, lung, prostate, and cervix.[4]

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells.[4][5] Unlike many conventional chemotherapeutic agents that induce apoptosis as a secondary consequence of widespread cellular damage, this compound appears to directly trigger the apoptotic cascade.[6] A key characteristic of this compound-induced apoptosis is its independence from the p53 tumor suppressor gene, which is often mutated and inactivated in human cancers. This suggests that this compound could be effective against a broader range of tumors, including those resistant to conventional therapies that rely on a functional p53 pathway.[4]

The apoptotic signaling cascade initiated by this compound predominantly follows the intrinsic or mitochondrial pathway. This is a multi-step process orchestrated by a series of molecular events centered around the mitochondria.

Key Events in this compound-Induced Apoptosis:

-

Generation of Reactive Oxygen Species (ROS): Treatment of cancer cells with this compound leads to an increase in the intracellular levels of reactive oxygen species (ROS).[7] These ROS act as critical second messengers, initiating and amplifying the apoptotic signal.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound directly targets the mitochondria, causing a disruption of the mitochondrial membrane potential and leading to the permeabilization of the outer mitochondrial membrane.[4][8] This is a crucial and often irreversible step in the apoptotic process.

-

Modulation of Bcl-2 Family Proteins: The integrity of the mitochondrial membrane is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound shifts the balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins.[5]

-

Release of Apoptogenic Factors: The permeabilization of the mitochondrial membrane results in the release of several pro-apoptotic factors from the intermembrane space into the cytosol. These include cytochrome c and the Second Mitochondria-derived Activator of Caspases (Smac)/DIABLO.[6]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases such as caspase-3 and caspase-7.[9] Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs).

-

Execution of Apoptosis: The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on the Anticancer Activity of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for its potency. The following tables summarize the reported IC50 values of this compound and its derivatives against a range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Me665/2/21 | Melanoma | 1.5 - 1.6 µg/mL |

| Me665/2/60 | Melanoma | 1.5 - 1.6 µg/mL |

| A375 | Melanoma | 2.21 - 15.94 |

| FM55P | Melanoma | 2.21 - 15.94 |

| FM55M2 | Melanoma | 2.21 - 15.94 |

| SK-MEL28 | Melanoma | 2.21 - 15.94 |

| Neuroblastoma | Neuroectodermal Tumor | 14 - 17 µg/mL |

| Medulloblastoma | Neuroectodermal Tumor | 3 - 13.5 µg/mL |

| Glioblastoma | Neuroectodermal Tumor | 2 - 17 µg/mL |

| Ovarian Cancer | Carcinoma | 1.8 - 4.5 µg/mL |

| Lung Cancer | Carcinoma | 1.5 - 4.2 µg/mL |

| Cervical Cancer | Carcinoma | 1.8 µg/mL |

| HCT116 | Colorectal Cancer | Concentrations ranging from 1.5625 to 100 µg/mL showed cytotoxic effects |

| SW480 | Colorectal Cancer | Concentrations ranging from 1.5625 to 100 µg/mL showed cytotoxic effects |

| MDA-MB-231 | Triple Negative Breast Cancer | Time-dependent; IC50 significantly higher at 24h |

| MCF-10A | Normal Breast Epithelial Cells | More susceptible to BA than MDA-MB-231 cancer cells |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.[10][11][12]

Table 2: In Vitro Cytotoxicity of this compound Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) |

| Betulonic acid oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 |

| Betulonic acid oxime | G-361 | Malignant melanoma | 21.3 ± 2.8 |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | 518A2 | Melanoma | 9.44 - 10.83 |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | A253 | Head and neck tumor | 9.44 - 10.83 |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | A431 | Cervical | 9.44 - 10.83 |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | A2780 | Ovarian | 9.44 - 10.83 |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | A549 | Lung | 9.44 - 10.83 |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | HT-29 | Colon | 9.44 - 10.83 |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | MCF-7 | Breast | 9.44 - 10.83 |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | SW1736 | Anaplastic thyroid tumor | 9.44 - 10.83 |

Source: Data compiled from various studies on this compound derivatives.[6][7]

Experimental Protocols

The elucidation of this compound's anticancer properties has been made possible through a variety of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the investigation of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated controls (medium with DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

-

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

-

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH released is proportional to the number of dead cells.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

LDH cytotoxicity assay kit

-

Microplate reader

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.

-

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

The following diagram illustrates a typical experimental workflow for assessing the anticancer activity of a compound like this compound.

Caption: Experimental workflow for in vitro assessment of this compound.

Future Directions and Conclusion

The discovery of this compound as a potent and selective anticancer agent represents a significant advancement in the field of oncology. Its unique mechanism of action, centered on the direct induction of apoptosis via the mitochondrial pathway, offers a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional therapies. While preclinical studies have been highly encouraging, further research is warranted. Phase I and II clinical trials of this compound derivatives, such as bevirimat, have been conducted, primarily in the context of HIV, demonstrating good tolerance and bioavailability.[4] Further clinical investigations are needed to establish the safety and efficacy of this compound and its derivatives in cancer patients.

References

- 1. kumc.edu [kumc.edu]

- 2. cellbiologics.com [cellbiologics.com]

- 3. This compound induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. thedcasite.com [thedcasite.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties and Mechanisms of Betulinic Acid

Abstract

Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory properties, focusing on its interaction with key signaling pathways. We present a consolidation of quantitative data from various preclinical studies, detail essential experimental protocols for evaluating its efficacy, and visualize the complex signaling cascades using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for inflammatory diseases.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating a sophisticated network of intracellular signaling pathways. Its ability to act on multiple targets simultaneously contributes to its broad-spectrum activity. The primary mechanisms include the inhibition of the NF-κB, MAPK, and JAK/STAT pathways, and the suppression of the NLRP3 inflammasome.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[1][4] This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound is a potent inhibitor of this pathway.[5] It has been shown to suppress NF-κB activation by preventing the phosphorylation and degradation of IκBα.[4][6] This effect is achieved, in part, by inhibiting the activity of IKKα.[3][4] By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively abrogates the expression of NF-κB-regulated genes like cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9).[5] Some evidence also suggests BA can activate Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), which can, in turn, suppress NF-κB signaling.[7]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[8] Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators.

This compound has been demonstrated to interfere with this cascade. In models like carrageenan-induced paw edema, BA pretreatment significantly reduced the phosphorylation of JNK, p38, and ERK1/2.[9][10] By inhibiting the activation of these key kinases, this compound prevents the downstream signaling events that lead to the production of pro-inflammatory cytokines and enzymes such as COX-2.[9]

Attenuation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling route for a wide array of cytokines and growth factors.[11] Ligand binding to cell surface receptors leads to the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[12]

This compound has been shown to suppress the constitutive activation of STAT3, a key mediator of inflammatory and oncogenic processes.[13] It directly inhibits the phosphorylation of upstream kinases JAK1 and JAK2.[13][14] Furthermore, BA induces the expression of the protein tyrosine phosphatase SHP-1.[13] SHP-1 acts as a negative regulator of the pathway by dephosphorylating and inactivating STAT3, thereby preventing its nuclear translocation and the expression of target genes like Bcl-2 and Cyclin D1.[13][15]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity by processing pro-interleukin-1β (pro-IL-1β) into its active, mature form.[16] Upon activation by various stimuli, NLRP3 recruits ASC and pro-caspase-1, leading to the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β, generating mature IL-1β, a potent pyrogenic cytokine.[16]

This compound effectively suppresses this process.[16][17] Studies show that BA can inhibit the activation of the NLRP3 inflammasome, thereby preventing the cleavage of pro-caspase-1.[16] This blockade halts the maturation and secretion of IL-1β, significantly dampening the inflammatory response.[16][18] This mechanism is particularly relevant in conditions like osteoarthritis, where IL-1β is a key driver of pathology.[16]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points, providing a comparative overview of its potency.

In Vitro Efficacy of this compound

| Model System | Inflammatory Mediator | Method of Measurement | Result (Concentration/IC₅₀) | Reference |

| Human Osteoarthritis Chondrocytes | Prostaglandin E₂ (PGE₂) | ELISA | IC₅₀: 2.59 µM | [1] |

| RAW 264.7 Macrophages (LPS-stimulated) | Nitric Oxide (NO) | Griess Assay | Significant inhibition | [1] |

| RAW 264.7 Macrophages (LPS-stimulated) | IL-1β, IL-6, TNF-α | ELISA | Significant inhibition | [1] |

| Human PBMC (Endotoxin-stimulated) | Prostaglandin E₂ (PGE₂) | ELISA | Inhibition of phosphorylation cascade | [19] |

| Human Melanoma Cell Lines | Cell Growth | MTT Assay | IC₅₀: 2.21 µM to 15.94 µM | [20] |

| Normal Human Epidermal Keratinocytes | CCL20 Release (IL-17-induced) | ELISA | Reduction by 85.1% (0.1 µM BA) | [21] |

In Vivo Efficacy of this compound

| Animal Model | Inflammatory Condition | Dosing Regimen (BA) | Key Outcome(s) | Reference |

| Mice | Carrageenan-induced paw edema | 2.5, 10, 40 mg/kg (pretreatment) | Significant reduction in paw edema volume | [9][10][22] |

| Mice | Acetic acid-induced writhing | 10, 30 mg/kg | Dose-dependent inhibition of writhing response | [1] |

| Mice | Dextran sulfate (B86663) sodium (DSS)-induced colitis | 10, 30 mg/kg | Reduced Disease Activity Index (DAI) and colon shortening | [23] |

| Mice | LPS-induced intestinal inflammation | Pretreatment | Alleviated morphological damage and cell apoptosis | [17][24] |

| Mice | Osteoarthritis (DMM model) | 5 and 15 mg/kg (intraperitoneal) | Postponed cartilage deterioration and synovial inflammation | [16] |

| Rats | Acetaminophen-induced liver injury | Not specified | Inhibited TLR-9/NF-κB/IL-18 signaling | [25] |

Key Experimental Protocols

Reproducibility is critical in scientific research. This section details the methodologies for two common assays used to evaluate the anti-inflammatory properties of this compound.

Carrageenan-Induced Paw Edema in Mice

This is a widely used and reliable model for assessing the efficacy of compounds against acute inflammation.[22][26] The protocol involves inducing localized edema in a mouse paw and measuring the inhibitory effect of the test compound.

Methodology:

-

Animals: Male ICR mice (or similar strain) are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups: a control group, a carrageenan-only group, and this compound treatment groups (e.g., 2.5, 10, and 40 mg/kg).[9][10]

-

Compound Administration: this compound, dissolved in a vehicle like saline with 0.5% Tween 80, is administered intraperitoneally (i.p.) or per os (p.o.) 30-60 minutes before the carrageenan injection.[6][27] The control group receives the vehicle only.

-

Baseline Measurement: The initial volume of the right hind paw of each mouse is measured using a plethysmometer.[27]

-

Induction of Edema: A 1% solution of λ-carrageenan in saline (typically 50-100 µL) is injected into the subplantar surface of the right hind paw.[26][27]

-

Edema Measurement: The paw volume is measured again at regular intervals (e.g., every hour for 6 hours) after the carrageenan injection.[10]

-

Data Analysis: The degree of swelling is calculated by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema by the compound is calculated relative to the carrageenan-only group.

-

Endpoint Analysis (Optional): At the end of the experiment, animals can be euthanized to collect paw tissue for histological analysis (to assess neutrophil infiltration) and protein analysis (e.g., Western blot for COX-2, p-MAPKs). Serum can also be collected to measure cytokine levels via ELISA.[9]

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is essential for dissecting the molecular mechanisms of anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, inducing the production of various inflammatory mediators.[24]

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.

-

Pre-treatment: Once cells reach approximately 80% confluency, the media is replaced with fresh media containing various concentrations of this compound (or vehicle control). The cells are incubated for a pre-treatment period, typically 1-2 hours.